

A Comprehensive Technical Guide to the Physical Properties of Diethylene Glycol Distearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol distearate*

Cat. No.: *B093244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **diethylene glycol distearate**. The information is presented to support research, development, and formulation activities within the pharmaceutical and cosmetic industries. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are described.

Physicochemical Properties

Diethylene glycol distearate is the diester of diethylene glycol and stearic acid.^[1] It is a multifunctional excipient widely utilized for its emulsifying, opacifying, and viscosity-modifying properties.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **diethylene glycol distearate**.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₄₀ H ₇₈ O ₅	[1] [2] [3]
Molecular Weight	639.04 g/mol	[1] [2] [3]
Appearance	Slightly yellow to milky white solid	[2]
Melting Point	54-55 °C	[2] [3]
Boiling Point	666.4 ± 30.0 °C (Predicted)	[2]
Density	0.910 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Insoluble in water, ethanol, and ether. Dispersible in hot water.	[2]

Table 2: Chemical Characteristics

Property	Value	Source(s)
Acid Value	≤ 5 mg KOH/g	[2]
Saponification Value	184 - 194 mg KOH/g	[2]
pH (1% aqueous solution)	5.0 - 7.0	[2]
HLB Value	3	[2]

Experimental Protocols

The determination of the physicochemical properties of **diethylene glycol distearate** is guided by standardized pharmacopeial and industry methods. The following sections outline the general procedures for key analytical tests.

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a substance.

Principle: A known weight of **diethylene glycol distearate** is refluxed with a known excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standardized acid. The saponification value is calculated from the difference between the blank and the sample titration values.

General Procedure (based on standard methods):

- Sample Preparation: Accurately weigh approximately 2 grams of **diethylene glycol distearate** into a flask.
- Saponification: Add a precise volume of 0.5 N alcoholic potassium hydroxide solution and a few boiling chips. Connect the flask to a reflux condenser and boil gently for 30-60 minutes.
- Titration: Cool the solution and add a phenolphthalein indicator. Titrate the excess KOH with 0.5 N hydrochloric acid until the pink color disappears.
- Blank Determination: Perform a blank determination under the same conditions, omitting the sample.
- Calculation: The saponification value is calculated using the following formula: Saponification Value = $(B - S) * N * 56.1 / W$ Where:
 - B = volume of HCl used for the blank (mL)
 - S = volume of HCl used for the sample (mL)
 - N = normality of the HCl solution
 - 56.1 = molecular weight of KOH (g/mol)
 - W = weight of the sample (g)

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide to a phenolphthalein endpoint.

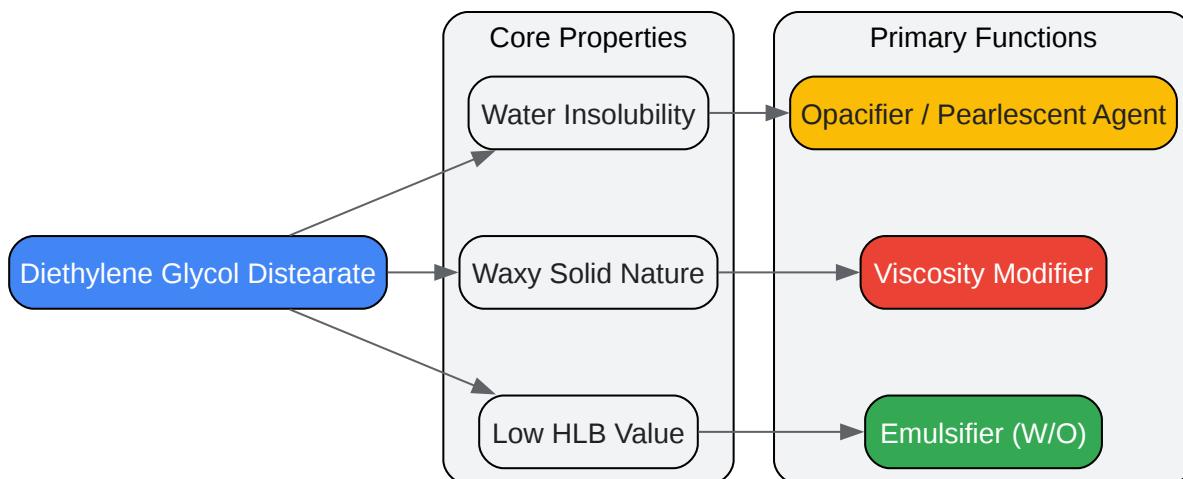
General Procedure (based on standard methods):

- **Sample Preparation:** Dissolve a known weight (e.g., 10 g) of **diethylene glycol distearate** in a neutralized solvent mixture (e.g., ethanol or a toluene-ethanol mixture).
- **Titration:** Add phenolphthalein indicator and titrate with a standardized potassium hydroxide solution (e.g., 0.1 N) until a permanent pink color is observed.
- **Calculation:** The acid value is calculated using the following formula: Acid Value = $(V * N * 56.1) / W$ Where:
 - V = volume of KOH solution used for the titration (mL)
 - N = normality of the KOH solution
 - 56.1 = molecular weight of KOH (g/mol)
 - W = weight of the sample (g)

Determination of Hydroxyl Value

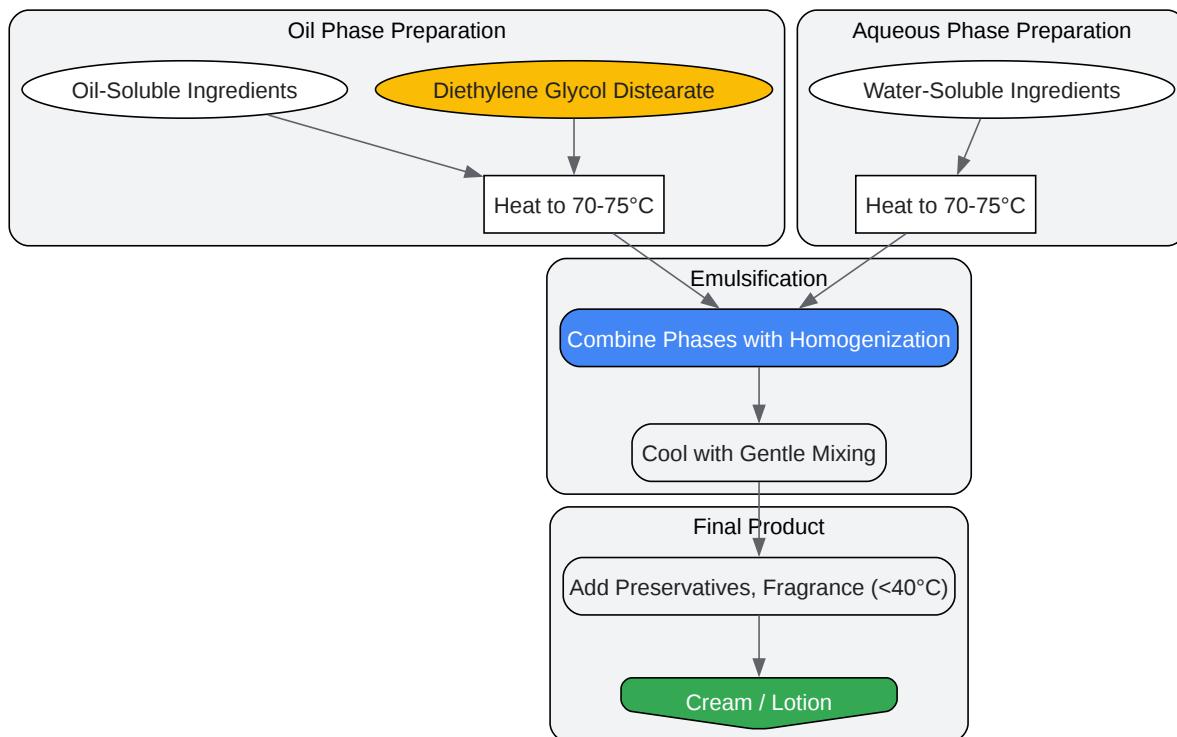
The hydroxyl value is defined as the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The excess acetic anhydride is then hydrolyzed to acetic acid, and the total acid is titrated with a standardized potassium hydroxide solution.


General Procedure (based on standard methods):

- **Acetylation:** Accurately weigh a sample and reflux with a precise volume of acetylating reagent (acetic anhydride in pyridine).
- **Hydrolysis:** Add water to the cooled mixture to hydrolyze the excess acetic anhydride.

- Titration: Add phenolphthalein indicator and titrate with a standardized potassium hydroxide solution.
- Blank Determination: Perform a blank determination under the same conditions.
- Calculation: The hydroxyl value is calculated considering the difference between the blank and sample titrations.


Functional and Application Workflow

Diethylene glycol distearate is primarily used as a formulation aid. The following diagrams illustrate its functional relationships and a typical workflow for its incorporation into a topical formulation.

[Click to download full resolution via product page](#)

Caption: Functional Relationships of **Diethylene Glycol Distearate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Incorporating DEG Distearate in a Topical Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Diethylene Glycol Stearates [drugfuture.com]
- 3. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Diethylene Glycol Distearate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093244#diethylene-glycol-distearate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com